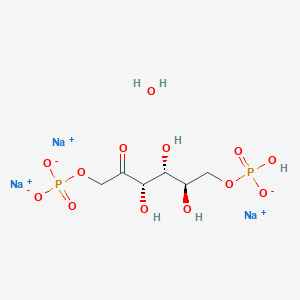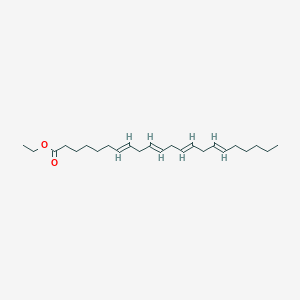![molecular formula C15H17NO3 B12312923 1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
1-Methylspiro[azepane-4,2'-chromane]-4',7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylspiro[azepane-4,2’-chromane]-4’,7-dione is a unique spiro compound characterized by its distinctive structure, which includes a spiro linkage between an azepane ring and a chromane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[azepane-4,2’-chromane]-4’,7-dione typically involves the condensation and cyclization of appropriate precursors. One common method involves the reaction of a chromanone derivative with an azepane derivative under acidic or basic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice, temperature, and catalyst concentration, is crucial for achieving high throughput and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Methylspiro[azepane-4,2’-chromane]-4’,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: In biological research, the compound has been investigated for its potential as a bioactive molecule.
Medicine: The compound’s potential pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities, have been studied.
Mechanism of Action
The mechanism of action of 1-Methylspiro[azepane-4,2’-chromane]-4’,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methylspiro[indoline-3,4’-piperidine]: This compound shares a similar spirocyclic structure but with an indoline and piperidine moiety instead of azepane and chromane.
6-Methylspiro[chromane-2,4’-piperidine]: Another spiro compound with a chromane moiety, but with a piperidine ring instead of azepane.
7-Methylspiro[chromene-2,4’-piperidine]: Similar to the above compounds but with a chromene ring.
Uniqueness: 1-Methylspiro[azepane-4,2’-chromane]-4’,7-dione is unique due to its specific combination of azepane and chromane rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1'-methylspiro[3H-chromene-2,5'-azepane]-2',4-dione |
InChI |
InChI=1S/C15H17NO3/c1-16-9-8-15(7-6-14(16)18)10-12(17)11-4-2-3-5-13(11)19-15/h2-5H,6-10H2,1H3 |
InChI Key |
FXYLMPYITSJUSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCC1=O)CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)
![8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12312857.png)
![Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)


![rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)





![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)


